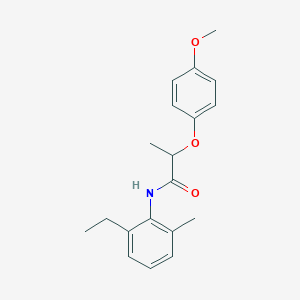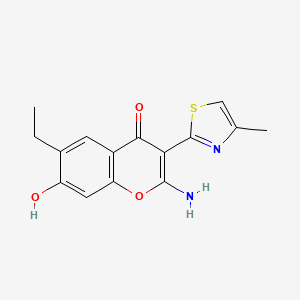amine oxalate](/img/structure/B5209236.png)
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as cloperastine, is a chemical compound that has been extensively studied for its therapeutic potential. Cloperastine belongs to the class of antitussive agents, which are drugs used to suppress coughing.
科学的研究の応用
Cloperastine has been investigated for its potential therapeutic applications in various respiratory disorders, such as asthma, bronchitis, and chronic obstructive pulmonary disease (COPD). Additionally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate has been studied for its antitussive effects, which make it a potential treatment for coughing associated with these respiratory disorders.
作用機序
The exact mechanism of action of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to act as a selective antagonist of the histamine H1 receptor, which is involved in the regulation of coughing. By blocking the histamine H1 receptor, this compound is thought to suppress coughing.
Biochemical and Physiological Effects:
Cloperastine has been shown to have antitussive effects in animal models of coughing. Additionally, this compound has been found to have bronchodilatory effects, which could make it a potential treatment for respiratory disorders. Cloperastine has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory respiratory disorders.
実験室実験の利点と制限
Cloperastine has several advantages for lab experiments, including its well-established synthesis method and its ability to target the histamine H1 receptor. However, one limitation of [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research is the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate research. One area of interest is the development of more selective and potent histamine H1 receptor antagonists. Additionally, the potential use of this compound in the treatment of inflammatory respiratory disorders warrants further investigation. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce side effects.
Conclusion:
Cloperastine is a promising compound with potential therapeutic applications in respiratory disorders. Its well-established synthesis method, antitussive effects, and ability to target the histamine H1 receptor make it a valuable tool for scientific research. Further investigation into its mechanism of action and potential therapeutic applications could lead to the development of novel treatments for respiratory disorders.
合成法
Cloperastine can be synthesized through a multi-step process starting from 2-chloro-4-methylphenol. The first step involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. The second step involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with 2-methoxyethylamine to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine. Finally, [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine is reacted with oxalic acid to form [2-(2-chloro-4-methylphenoxy)ethyl](2-methoxyethyl)amine oxalate oxalate.
特性
IUPAC Name |
N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;3-1(4)2(5)6/h3-4,9,14H,5-8H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRLJMYFZKHQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCOC)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)
![4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5209190.png)
![isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5209191.png)

![methyl N-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-L-isoleucinate](/img/structure/B5209208.png)

![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5209219.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)